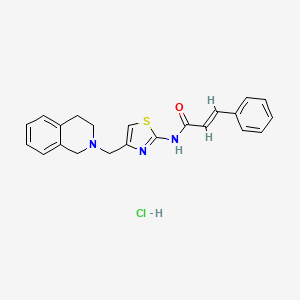

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride

Descripción

N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride is a synthetic small molecule characterized by a thiazol-2-yl core substituted with a 3,4-dihydroisoquinoline moiety via a methyl group at the 4-position and a cinnamamide (styrylacrylamide) group at the 2-position. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. The compound’s design likely targets enzymes or receptors where the dihydroisoquinoline and thiazole motifs are pharmacologically relevant, such as kinase or protease inhibitors.

Propiedades

IUPAC Name |

(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS.ClH/c26-21(11-10-17-6-2-1-3-7-17)24-22-23-20(16-27-22)15-25-13-12-18-8-4-5-9-19(18)14-25;/h1-11,16H,12-15H2,(H,23,24,26);1H/b11-10+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUKQYYTBUEXCT-ASTDGNLGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Intermediate: The synthesis begins with the preparation of the 3,4-dihydroisoquinoline intermediate. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine.

Thiazole Ring Construction: The thiazole ring is then introduced by reacting the isoquinoline intermediate with a thioamide under acidic conditions.

Coupling with Cinnamamide: Finally, the thiazole derivative is coupled with cinnamamide through an amide bond formation reaction, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For industrial-scale production, optimized reaction conditions and scalable processes are essential. Techniques such as continuous flow chemistry, solvent recycling, and efficient purification methods (e.g., crystallization, chromatography) are employed to enhance yield and purity. High-performance liquid chromatography (HPLC) is often used for the final purification step.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride can undergo oxidation reactions, where the isoquinoline ring or the thiazole sulfur is targeted.

Reduction: The compound may also undergo reduction, particularly at the cinnamamide moiety, leading to various reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, providing access to a variety of functionalized thiazole derivatives.

Common Reagents and Conditions

Oxidation: Typical oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and cerium ammonium nitrate (CAN).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides, amines, and thiols are employed under basic or acidic conditions.

Major Products

The products of these reactions can vary widely, depending on the specific conditions and reagents used. Commonly observed products include oxidized isoquinoline derivatives, reduced cinnamamide derivatives, and various substituted thiazole compounds.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride serves as an important intermediate for the synthesis of more complex molecules. It is used as a building block for the development of new materials and as a ligand in coordination chemistry.

Biology

In biological research, this compound is utilized for its potential pharmacological properties. It is investigated for its interactions with biological targets, such as enzymes and receptors, and for its ability to modulate biological pathways.

Medicine

Medically, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride is explored for its potential therapeutic effects. Research includes its use as an anti-inflammatory, anti-cancer, or antimicrobial agent, given its complex structure that allows it to interact with various biological targets.

Industry

In the industrial sector, this compound is investigated for its role in the development of new materials, catalysts, and additives. Its unique structure makes it a candidate for applications in advanced materials science and chemical engineering.

Mecanismo De Acción

The mechanism of action of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride largely depends on its specific application:

Pharmacology: It may act by binding to specific receptors or enzymes, thereby modulating their activity. The isoquinoline and thiazole rings are known to interact with various biological macromolecules.

Chemical Reactions: As a reagent or catalyst, it can facilitate specific chemical transformations due to the reactive centers present in its structure.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The target compound is compared to structurally related acetamide-thiazole/benzothiazole derivatives (Table 1). Key differences include:

- Substituents: Unlike halogenated benzothiazoles in compounds 4b–4e , the target features a non-halogenated thiazole ring with a dihydroisoquinoline-methyl group, reducing molecular weight and altering electronic properties.

- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs, which may lack ionizable groups.

Table 1. Comparative Analysis of Structural and Physicochemical Properties

*Converted from reported melting point range of 459–461 K.

Key Differentiators

Cinnamamide vs. Acetamide : The extended conjugation in cinnamamide may improve UV detection sensitivity or target affinity.

Dihydroisoquinoline vs.

Salt Form : The hydrochloride salt likely improves bioavailability over neutral analogs.

Actividad Biológica

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews its biological activity, focusing on its mechanisms of action, efficacy, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure and properties:

| Property | Value |

|---|---|

| CAS Number | 1217038-12-4 |

| Molecular Formula | C₁₈H₁₇ClN₄O₄S |

| Molecular Weight | 420.9 g/mol |

This compound features a thiazole ring fused with a 3,4-dihydroisoquinoline moiety, which is significant for its biological activity.

Research indicates that compounds similar to N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride exhibit dual inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease.

Inhibition of AChE and MAOs

In a study evaluating related compounds, it was found that certain derivatives exhibited potent inhibitory effects on AChE and MAOs:

- AChE Inhibition : The most effective inhibitors showed IC50 values ranging from 0.28 µM to 0.34 µM against human AChE.

- MAO Inhibition : Compounds demonstrated IC50 values of 0.91 µM for MAO-A and 2.81 µM for MAO-B, indicating a balanced inhibition profile conducive to therapeutic efficacy in neurodegenerative conditions .

Efficacy Studies

A series of in vitro and in vivo studies were conducted to assess the biological activity and safety profile of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride:

-

In Vitro Studies :

- Cell Viability : The compound was tested on PC12 cells and HT-22 cells, showing no significant cytotoxicity at concentrations below 12.5 µM.

- Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier (BBB) was confirmed through molecular modeling studies, indicating potential for central nervous system (CNS) targeting .

- In Vivo Studies :

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.